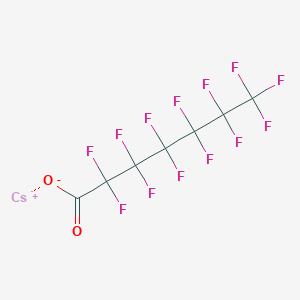

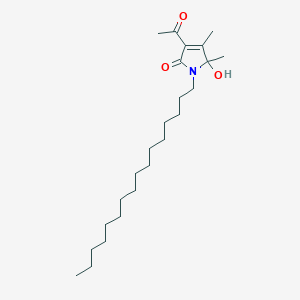

Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cesium compounds, including cesium fluorinated compounds, are of significant interest in various scientific and industrial applications due to their unique properties. The study and application of cesium compounds span across environmental remediation, nuclear waste management, and the development of materials with specific chemical and physical properties.

Synthesis Analysis

Cesium compounds are synthesized through various chemical reactions, often involving cesium salts and fluorinated agents. The synthesis process is critical for ensuring the purity and specific properties of the final compound. Techniques such as solvothermal synthesis have been explored for preparing cerium oxides, illustrating the complex methods involved in synthesizing metal compounds (Walton, 2011).

Molecular Structure Analysis

The molecular structure of cesium compounds, including those with fluorine, is analyzed through techniques like X-ray diffraction and spectroscopy. These analyses reveal the arrangement of cesium ions and their coordination with fluorine atoms, providing insights into the compound's stability, reactivity, and potential applications.

Chemical Reactions and Properties

Cesium compounds participate in various chemical reactions, influenced by their molecular structure. For instance, cesium's ability to form complexes with macrocycles is critical for applications in radiocesium remediation (Pichierri, 2017). The chemical properties, including reactivity and stability, are essential for their use in environmental and industrial processes.

Physical Properties Analysis

The physical properties of cesium compounds, such as solubility, density, and phase behavior, are pivotal in their application. Understanding these properties helps in tailoring cesium-based materials for specific uses, from catalysis to environmental remediation.

Chemical Properties Analysis

The chemical properties, including the compound's behavior in reactions, its acidity or basicity, and its interaction with other compounds, determine its suitability for various applications. For example, the selective adsorption and irreversible fixation behavior of cesium on clay minerals highlight its potential for remediating cesium-contaminated environments (Park et al., 2019).

科学的研究の応用

-

Phytoremediation

- Field: Environmental Science

- Application: Cesium is used in phytoremediation, a technique that uses plants to remove or stabilize contamination .

- Method: Selection of plant species that accumulate high levels of radiocesium has been intensively investigated .

- Results: This technique is receiving increasing attention as an alternative to costly physical and chemical methods to remediate contaminated soil and water .

-

Oil and Gas Exploration

- Field: Petroleum Engineering

- Application: The primary application for cesium, by gross weight, is in cesium formate brines used for high-pressure, high-temperature well drilling for oil and gas exploration and production .

- Method: Cesium formate brines are used in the drilling process .

- Results: This application has proven to be effective in oil and gas exploration .

-

3D Geospatial Applications

- Field: Geospatial Technology

- Application: Cesium is used in software applications designed to unleash the power of 3D data .

- Method: Cesium provides a platform for visualization, data pipelines, curated data, and analytics .

- Results: This technology is trusted by thousands and is used to create 3D Tiles, making it easier to create context and content for geospatial experiences .

-

Timekeeping

- Field: Timekeeping and Metrology

- Application: The caesium standard is a primary frequency standard in which photon absorption by transitions between the two hyperfine ground states of caesium-133 atoms is used to control the output frequency .

- Method: The caesium clock, built by Louis Essen in 1955, uses this principle .

- Results: Caesium atomic clocks are one of the most accurate time and frequency standards, and serve as the primary standard for the definition of the second in the International System of Units (SI) .

将来の方向性

特性

IUPAC Name |

cesium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.Cs/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNHDXQPMGZNI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7CsF13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382501 |

Source

|

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

CAS RN |

171198-24-6 |

Source

|

| Record name | Cesium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)